3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid
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Overview
Description
3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a benzoyl group, a hydroxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-methoxybenzoic acid with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-[(3-methoxybenzoyl)amino]benzoic acid: Shares a similar structure but differs in the position of functional groups.
Vanillic acid derivatives: Contain similar methoxy and hydroxy groups but have different core structures.
Uniqueness
3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[(2-hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,12(17)18)7-14-11(16)9-6-8(19-3)4-5-10(9)15/h4-6,15H,7H2,1-3H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRNFWDFKHZRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=C1)OC)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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